molecular formula C14H13ClN2O4 B5106440 N'-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide

N'-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide

Cat. No.: B5106440
M. Wt: 308.71 g/mol
InChI Key: YDKZTHREKGIZPN-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a unique combination of a chlorinated methoxyphenyl group and a furan-2-ylmethyl group, which may impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with furan-2-carboxaldehyde, followed by the formation of the oxamide linkage. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques (e.g., recrystallization, chromatography) are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)carbamate
  • N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)urea
  • N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)thiourea

Uniqueness

N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds. Its oxamide linkage, in particular, may offer advantages in terms of stability and interaction with biological targets.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4/c1-20-12-5-4-9(7-11(12)15)17-14(19)13(18)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKZTHREKGIZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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